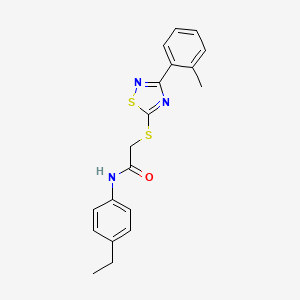

N-(4-ethylphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

CAS No.: 864918-49-0

Cat. No.: VC6900288

Molecular Formula: C19H19N3OS2

Molecular Weight: 369.5

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 864918-49-0 |

|---|---|

| Molecular Formula | C19H19N3OS2 |

| Molecular Weight | 369.5 |

| IUPAC Name | N-(4-ethylphenyl)-2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide |

| Standard InChI | InChI=1S/C19H19N3OS2/c1-3-14-8-10-15(11-9-14)20-17(23)12-24-19-21-18(22-25-19)16-7-5-4-6-13(16)2/h4-11H,3,12H2,1-2H3,(H,20,23) |

| Standard InChI Key | RQYWNLQKYBNGSI-UHFFFAOYSA-N |

| SMILES | CCC1=CC=C(C=C1)NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3C |

Introduction

Chemical Identity and Molecular Properties

Structural Composition

The compound’s structure comprises three distinct regions:

-

1,2,4-Thiadiazole ring: A five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom. The 3-position is substituted with an o-tolyl group (2-methylphenyl), while the 5-position connects to a thioether group.

-

Thioether linkage: A sulfur atom bridges the thiadiazole ring and the acetamide unit.

-

N-(4-Ethylphenyl)acetamide: The acetamide’s nitrogen is bonded to a 4-ethylphenyl group, introducing hydrophobicity and steric bulk.

Table 1: Molecular Properties of N-(4-Ethylphenyl)-2-((3-(o-Tolyl)-1,2,4-Thiadiazol-5-yl)thio)acetamide

| Property | Value | Source |

|---|---|---|

| CAS Number | 864918-49-0 | |

| Molecular Formula | ||

| Molecular Weight | 369.5 g/mol | |

| Density | Not reported | |

| Melting/Boiling Points | Not reported |

The absence of reported physicochemical parameters such as melting point and solubility underscores the need for further experimental characterization.

Synthetic Routes and Methodologies

General Synthesis of Thiadiazole-Acetamide Hybrids

While no explicit synthesis protocol for this specific compound is documented, analogous thiadiazole-acetamide derivatives are typically synthesized via multistep routes involving:

-

Thiadiazole ring formation: Cyclization of thioamides or thioureas with nitriles or acyl chlorides under acidic or basic conditions .

-

Thioether bond formation: Nucleophilic substitution between a thiol-containing thiadiazole and a halogenated acetamide intermediate .

-

Amidation: Coupling of carboxylic acids or activated esters with amines using reagents like EDC/HOBt .

For example, the synthesis of N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives involves reacting 5-amino-1,3,4-thiadiazole-2-thiol with phenylacetic acid derivatives in the presence of EDC and HOBt . Adapting this method, the target compound could be synthesized by substituting phenylacetic acid with 2-chloro-N-(4-ethylphenyl)acetamide and utilizing 3-(o-tolyl)-1,2,4-thiadiazole-5-thiol as the nucleophile.

Structural and Electronic Features

Computational Insights

Density Functional Theory (DFT) studies on similar compounds reveal:

-

Electron-deficient thiadiazole ring: The sulfur and nitrogen atoms create regions of high electrophilicity, potentially facilitating interactions with biological targets .

-

Conformational flexibility: The thioether linkage allows rotation, enabling adaptation to enzyme active sites .

| Compound | IC (µM) | Cell Line | Source |

|---|---|---|---|

| 8o (Nitrothiazolyl) | 47.2 ± 0.6 | α-Glucosidase | |

| 3d (Ortho-Cl) | 82.4 ± 1.2 | HT-29 | |

| Target Compound | Not reported | N/A |

Enzyme Inhibition

The compound’s structural similarity to α-glucosidase inhibitors like 8o (IC = 47.2 µM) suggests potential utility in managing type-2 diabetes. The thioether linkage may mimic glycosidic bonds, competitively inhibiting starch hydrolysis .

Therapeutic Applications and Future Directions

Oncology

Given the anticancer activity of related compounds, this derivative warrants evaluation against kinase targets (e.g., EGFR, VEGFR) and apoptosis regulators (e.g., Bcl-2, caspases) .

Metabolic Disorders

As a putative α-glucosidase inhibitor, it could attenuate postprandial hyperglycemia. Structural optimization, such as introducing nitro groups, may enhance potency .

Antibacterial Drug Development

Functionalizing the acetamide’s ethyl group with polar substituents (e.g., hydroxyl, amine) might improve water solubility and bioavailability for treating Gram-negative infections.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume